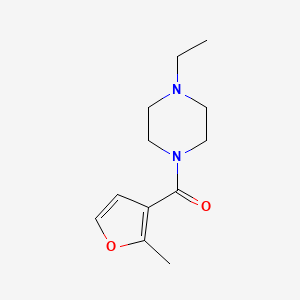
2-(mesityloxy)-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(mesityloxy)-N-(2-methylphenyl)acetamide, also known as MAA, is a chemical compound that has been widely used in scientific research. MAA is a white crystalline powder that is soluble in organic solvents and water. This compound has been found to have various biochemical and physiological effects, making it an important tool in the field of scientific research.
Mecanismo De Acción
The mechanism of action of 2-(mesityloxy)-N-(2-methylphenyl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or receptors in the body. This compound has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. Additionally, this compound has been found to have antioxidant effects, which can be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(mesityloxy)-N-(2-methylphenyl)acetamide has several advantages as a research tool. It is easy to synthesize, and its effects have been well-documented. Additionally, this compound has a relatively low toxicity, making it safe for use in laboratory experiments. However, there are also limitations to its use. This compound is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the use of 2-(mesityloxy)-N-(2-methylphenyl)acetamide in scientific research. One potential area of study is the development of this compound-based drugs for the treatment of epilepsy and other neurological disorders. Additionally, this compound could be used as a tool for studying the role of GABA receptors in the nervous system. Finally, further research could be done to better understand the biochemical and physiological effects of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
2-(mesityloxy)-N-(2-methylphenyl)acetamide can be synthesized by reacting 2-methylphenylacetic acid with mesityl oxide in the presence of a catalyst. The reaction produces this compound as a product, which can be purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(mesityloxy)-N-(2-methylphenyl)acetamide has been used in various scientific research applications such as in the study of the nervous system, cancer, and inflammation. It has been found to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, this compound has been shown to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-12-9-14(3)18(15(4)10-12)21-11-17(20)19-16-8-6-5-7-13(16)2/h5-10H,11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCCUBPWTBIXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethoxybenzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5877605.png)
![N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide](/img/structure/B5877628.png)
![N-[4-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5877629.png)

![[2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5877640.png)

![2-(4-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5877670.png)

![N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B5877681.png)


![N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5877689.png)
